Product packaging for Dibenzo[lm,yz]pyranthrene(Cat. No.:CAS No. 191-06-0)

Dibenzo[lm,yz]pyranthrene

Cat. No.: B085577
CAS No.: 191-06-0
M. Wt: 450.5 g/mol
InChI Key: HEVFVANTCWMUMV-UHFFFAOYSA-N
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Description

Contextualization within the Landscape of Polycyclic Aromatic Hydrocarbons (PAHs)

Polycyclic Aromatic Hydrocarbons (PAHs) are a vast class of organic compounds composed of two or more fused aromatic rings of sp2-hybridized carbon atoms. bohrium.comrsc.org These molecules can be planar, curved, or even helical, and their diverse topologies give rise to a wide array of electronic properties. bohrium.com PAHs have garnered substantial interdisciplinary attention because they can be considered molecular subunits or well-defined segments of graphene, making them crucial for the bottom-up synthesis of carbon nanostructures. bohrium.comnih.gov

The properties of PAHs are intrinsically linked to their molecular structure, including their size, shape, and edge structure (e.g., armchair or zigzag). rsc.org As a member of this extensive family, Dibenzo[lm,yz]pyranthrene is classified as an extended PAH. These larger, more complex PAHs are of particular interest in materials chemistry and organic electronics due to their exceptional charge-transport capabilities and tunable electronic properties stemming from their delocalized π-electron systems. bohrium.comnih.gov

Fundamental Significance of Extended π-Conjugated Systems in Chemical Science

The defining feature of PAHs like this compound is their extended π-conjugated system. This refers to the continuous network of overlapping p-orbitals across the fused aromatic rings, which allows for the delocalization of π-electrons over the entire molecule. bohrium.com This delocalization has profound implications for the molecule's electronic and optical properties. rsc.org

The extent of π-conjugation directly influences the molecule's HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) gap. As the π-system becomes more extended, the energy gap typically decreases, which in turn affects the wavelength of light the molecule absorbs and emits. nih.gov This principle allows for the fine-tuning of a material's optical and redox properties by synthetically modifying the size of the π-conjugated framework. rsc.org Consequently, molecules with extended π-conjugation are foundational components for developing organic semiconductors, which are utilized in a variety of optoelectronic devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). bohrium.comnih.govresearchgate.net The stability of radical ions generated during electron transfer processes also tends to increase with the size of the π-conjugated system, a crucial factor for the performance of such devices. bohrium.com

This compound as a Pivotal Molecular Scaffold for Contemporary Investigations

This compound serves as a key molecular scaffold in contemporary research, primarily due to its large, rigid, and planar π-conjugated system. This structure provides a robust foundation upon which chemists can build more complex functional molecules. acs.orgacs.org Its significance is demonstrated in its use as a core for creating novel dyes and semiconductors with tailored properties. rsc.org

Research has shown that this compound can be used to synthesize new pseudo-rylene bisimides. rsc.org For instance, the synthesis of N,N′-Bis(2,6-diisopropylphenyl)this compound-3,4:12,13-bis(dicarboximide) demonstrates its role as a foundational unit. acs.orgacs.org In a comparative study, the parent this compound was found to have a maximum UV/Vis absorption at 575 nm. rsc.org When electron-withdrawing dicarboximide groups were attached to this scaffold, the resulting molecule's absorption maximum was significantly red-shifted to 663 nm, highlighting how modifications to the core structure can precisely tune the optical properties. rsc.org

This ability to serve as a building block for larger, functionalized PAHs makes this compound a valuable component in the development of materials for organic electronics. Its inclusion in patents for organic light-emitting diode (OLED) devices further underscores its practical importance in advanced material applications. google.com The development of synthetic methods, such as palladium-catalyzed annulation reactions, facilitates the construction of these complex molecules, enabling the exploration of new materials with unique properties based on the this compound framework. acs.orgacs.org

Data Table for this compound

PropertyValue
CAS Number 191-06-0 chemicalbook.comchemsrc.com
Molecular Formula C36H18
Molecular Weight 450.54 g/mol scribd.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H18 B085577 Dibenzo[lm,yz]pyranthrene CAS No. 191-06-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

decacyclo[17.13.1.14,32.15,9.120,24.02,17.03,14.029,33.013,36.028,35]hexatriaconta-1(32),2(17),3(14),4(34),5,7,9(36),10,12,15,18,20,22,24(35),25,27,29(33),30-octadecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H18/c1-5-19-7-3-11-25-29-17-22-14-16-28-24-10-2-6-20-8-4-12-26(32(20)24)30-18-21-13-15-27(23(9-1)31(19)25)35(29)33(21)34(22)36(28)30/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEVFVANTCWMUMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C4=C5C(=CC6=C7C5=C(C=C4)C=C8C7=C(C=C6)C9=CC=CC1=C9C8=CC=C1)C3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Dibenzo Lm,yz Pyranthrene and Its Advanced Derivatives

Retrosynthetic Analysis and Strategic Disconnections for the Dibenzo[lm,yz]pyranthrene Core

The synthetic design for a complex, non-planar polycyclic aromatic hydrocarbon like this compound necessitates a robust retrosynthetic analysis. The core strategy involves disconnecting the intricate polycyclic framework into more readily available and simpler aromatic precursors. Key disconnections are typically made at the bonds formed during the final annulation steps. For the this compound skeleton, a logical approach involves envisioning the structure as being assembled from key building blocks through carbon-carbon bond-forming reactions. Strategic disconnections would target the final ring closures that lead to the extended π-system. This could involve, for example, breaking down the structure into substituted naphthalene (B1677914) or perylene (B46583) fragments that can be coupled and cyclized in the forward synthesis.

Palladium-Catalyzed Annulation Reactions for this compound Construction

Palladium-catalyzed reactions are powerful tools for the synthesis of complex PAHs, offering high efficiency and functional group tolerance. eurekaselect.com A plausible forward synthetic route for this compound would involve a palladium-catalyzed annulation reaction, such as a [3+3] annulation of two smaller aromatic fragments or an intramolecular C-H activation/annulation cascade. eurekaselect.comrsc.org For instance, a suitably substituted dibrominated aromatic compound could be coupled with a PAH boronic ester, followed by an intramolecular cyclization to build the final rings of the this compound core.

Mechanistic Elucidation of Palladium-Mediated Carbon-Carbon Bond Formations

The mechanism of palladium-catalyzed C-C bond formation is a well-studied catalytic cycle that generally involves several key steps. The cycle typically begins with the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II) species. This is followed by coordination of the second coupling partner. A crucial step is often a migratory insertion or a transmetalation, leading to the formation of a new carbon-carbon bond. The final step is reductive elimination, which releases the coupled product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. youtube.com In the context of annulation reactions for PAH synthesis, intramolecular C-H activation is a key step, where the palladium catalyst facilitates the formation of a new ring by activating a C-H bond on a tethered aromatic ring. eurekaselect.com

Optimization of Reaction Parameters: Ligand, Solvent, and Additive Effects

The success of palladium-catalyzed annulation reactions for constructing complex PAHs is highly dependent on the careful optimization of reaction parameters. The choice of ligand, solvent, and additives can significantly influence the reaction's yield, selectivity, and efficiency.

Ligand Effects: The ligand coordinated to the palladium center plays a critical role in modulating its reactivity and stability. Bulky, electron-rich phosphine (B1218219) ligands are often employed to promote the oxidative addition and reductive elimination steps. The specific choice of ligand can also influence the regioselectivity of C-H activation.

Solvent Effects: The polarity and coordinating ability of the solvent can impact the solubility of the reactants and the stability of the catalytic intermediates. Aprotic polar solvents are commonly used in these types of reactions.

Below is a hypothetical data table illustrating the optimization of reaction conditions for a key palladium-catalyzed cross-coupling step in the synthesis of a this compound precursor.

EntryPalladium CatalystLigandBaseSolventTemperature (°C)Yield (%)
1Pd(OAc)2PPh3K2CO3Toluene11045
2Pd2(dba)3SPhosCs2CO3Dioxane10078
3Pd(PPh3)4-K3PO4DMF12065
4Pd(OAc)2XPhosK2CO3Toluene/H2O10085

Stereoselective and Regioselective Synthesis of this compound Analogs

The synthesis of specific analogs of this compound with defined stereochemistry and regiochemistry presents a significant challenge due to the potential for multiple reaction sites on the complex aromatic core. Achieving stereoselectivity is particularly relevant for non-planar or chiral PAHs. This can be addressed through the use of chiral catalysts or by starting with enantiomerically pure precursors.

Regioselectivity in the synthesis is crucial for controlling the precise placement of substituents on the this compound framework. This is often achieved by employing directing groups on the starting materials that guide the palladium catalyst to a specific C-H bond for activation and subsequent functionalization. The inherent electronic properties of the starting materials can also influence the regiochemical outcome of the annulation reactions.

Functionalization and Derivatization Strategies for this compound

The functionalization of the this compound core is essential for tuning its electronic and photophysical properties for specific applications. Strategies for derivatization can be broadly categorized into the introduction of electron-withdrawing and electron-donating moieties. nih.gov

Introduction of Electron-Withdrawing and Electron-Donating Moieties

The introduction of electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) onto the this compound skeleton can significantly modulate its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This, in turn, affects its optical and electronic properties. researchgate.net

Electron-Withdrawing Groups (EWGs): Groups such as cyano (-CN), nitro (-NO2), and ester (-COOR) can be introduced through various synthetic methods. For example, direct nitration can install nitro groups, although controlling regioselectivity can be challenging. Palladium-catalyzed cross-coupling reactions can be employed to introduce cyano and ester functionalities using appropriate reagents.

Electron-Donating Groups (EDGs): Groups like alkoxy (-OR) and amino (-NR2) can be introduced to increase the electron density of the aromatic system. This can be achieved through nucleophilic aromatic substitution reactions or palladium-catalyzed amination and etherification reactions (e.g., Buchwald-Hartwig amination).

The following table provides examples of functionalized this compound derivatives and the expected impact on their electronic properties.

DerivativeFunctional GroupTypeExpected Effect on HOMOExpected Effect on LUMO
This compound-CNCyanoEWGLoweredLowered
This compound-NO2NitroEWGSignificantly LoweredSignificantly Lowered
This compound-OCH3MethoxyEDGRaisedSlightly Raised
This compound-N(Ph)2DiphenylaminoEDGSignificantly RaisedRaised

Synthesis of Dicarboximide-Appended this compound Systems

A robust and effective method for the synthesis of polycyclic aromatic dicarboximides (PADIs) has been developed, utilizing a palladium-catalyzed annulation reaction. This strategy has been successfully applied to the construction of dicarboximide-appended this compound systems, which are of interest for their potential applications in organic electronics.

The synthesis involves a cascade reaction combining Suzuki-Miyaura cross-coupling and direct C-H arylation. A key example is the synthesis of N,N′-Bis(2,6-diisopropylphenyl)this compound-3,4:12,13-bis(dicarboximide). researchgate.net This reaction employs a two-fold annulation of an arene diboronic ester with a dibromonaphthalene dicarboximide derivative. researchgate.net

Systematic optimization of the reaction conditions revealed that the choice of solvent has a decisive impact on the product yield. researchgate.net While various solvents can be used, 1-chloronaphthalene (B1664548) was identified as the optimal solvent, affording the desired annulated products in high yields. researchgate.net The optimized protocol involves a palladium(0) source, such as [Pd₂(dba)₃]·CHCl₃, a phosphine ligand like PCy₃·HBF₄, and a base, typically cesium carbonate (Cs₂CO₃). researchgate.net Under these conditions, the target N,N′-Bis(2,6-diisopropylphenyl)this compound-3,4:12,13-bis(dicarboximide) was synthesized in an excellent yield of 92%. researchgate.net

Table 1: Optimized Reaction Conditions for Dicarboximide-Appended this compound Synthesis researchgate.net

ParameterOptimized Reagent/Condition
Catalyst [Pd₂(dba)₃]·CHCl₃
Ligand PCy₃·HBF₄
Base Cs₂CO₃
Solvent 1-Chloronaphthalene
Temperature 120-160 °C
Product Yield 92%

Incorporation of Heteroatoms into the this compound Framework

The palladium-catalyzed annulation methodology used for the synthesis of PADIs also demonstrates considerable tolerance for heteroaromatic substrates. This flexibility opens pathways for the incorporation of heteroatoms, such as nitrogen and sulfur, into the extended π-conjugated systems of PADI frameworks, thereby modulating their electronic properties.

Research has shown that this synthetic approach is not limited to carbocyclic aromatic systems. The reaction conditions are compatible with heteroaromatic boronic esters, which can be used to build larger, fused systems containing heteroatoms. For instance, the annulation reaction has been successfully performed using benzothiophene (B83047) and quinoline (B57606) boronic esters. researchgate.net The use of a quinoline boronic ester resulted in the corresponding ring-annulated product in a 54% yield, demonstrating the viability of integrating nitrogen-containing heterocycles into these complex aromatic structures. researchgate.net

While these examples involve the fusion of a separate heteroaromatic ring to a PADI core rather than direct substitution within the this compound skeleton, the underlying methodology showcases a promising route toward heteroatom-doped derivatives. Further adaptation of these methods could lead to the direct incorporation of heteroatoms into the core framework, a key strategy for tuning the frontier molecular orbital energy levels and charge transport characteristics of the resulting materials.

Table 2: Examples of Heterocycle-Containing PADIs Synthesized via Pd-Catalyzed Annulation researchgate.net

Heteroaromatic SubstrateResulting Structure Type
Benzothiophene Boronic EsterSulfur-containing annulated PADI
Quinoline Boronic EsterNitrogen-containing annulated PADI

Convergent Synthetic Approaches to Expanded and Dimeric this compound Structures

The development of larger, structurally precise polycyclic aromatic hydrocarbons is critical for advancing molecular electronics and materials science. Convergent synthetic strategies, where pre-functionalized units are coupled to form a final, larger structure, are highly valuable in this pursuit.

The palladium-catalyzed annulation technique described previously embodies a convergent approach that can be adapted to create expanded this compound-like structures. A key strategy for expansion is the use of arene diboronic esters, which facilitate a two-fold annulation reaction. researchgate.netdiva-portal.org This process effectively doubles the annulated structure, leading to polycyclic aromatic bis(dicarboximides) with significantly extended π-systems from smaller, well-defined precursors. researchgate.netdiva-portal.org This method allows for the construction of larger, planar, or even curved aromatic scaffolds. researchgate.netdiva-portal.org

This approach represents a powerful tool for π-extension, transforming naphthalene-based units into much larger this compound derivatives in a controlled manner. While specific, covalently linked dimers of the entire this compound unit have not been explicitly detailed, the principles of this convergent, two-fold annulation suggest a clear and viable pathway toward such expanded and potentially dimeric architectures. The ability to couple multiple aromatic units through methods like the Suzuki-Miyaura reaction is fundamental to building these sophisticated, high-order molecular systems.

Advanced Spectroscopic Characterization of Dibenzo Lm,yz Pyranthrene Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Due to the complexity and low symmetry of the Dibenzo[lm,yz]pyranthrene skeleton, one-dimensional and two-dimensional NMR techniques are essential for complete structural assignment. The large number of aromatic protons and carbons in distinct chemical environments leads to complex spectra requiring sophisticated analysis.

The ¹H NMR spectrum of this compound is expected to exhibit a series of signals in the downfield region, typically between δ 7.0 and 9.0 ppm, which is characteristic of aromatic protons. The precise chemical shifts are influenced by the electronic environment of each proton, including shielding and deshielding effects from neighboring rings and ring currents. Protons in sterically hindered positions or those in "bay" regions may show significantly different chemical shifts.

The ¹³C NMR spectrum will display a larger number of signals corresponding to the non-equivalent carbon atoms in the structure. The chemical shifts for the sp²-hybridized carbons of the aromatic rings are anticipated to appear in the range of δ 120–140 ppm. Quaternary carbons, those at the fusion of rings, will generally have lower intensities due to the absence of a nuclear Overhauser effect (NOE) enhancement from attached protons and longer relaxation times.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Positions in this compound (Note: These are representative values based on similar large PAHs and theoretical predictions, as direct experimental data for this specific compound is not widely available.)

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H-1, H-168.5 - 8.8125.0 - 128.0
H-2, H-157.8 - 8.1127.0 - 130.0
H-5, H-128.8 - 9.1124.0 - 127.0
H-8, H-97.5 - 7.8129.0 - 132.0
C-1a, C-16a (Quaternary)-130.0 - 133.0
C-4a, C-12a (Quaternary)-131.0 - 134.0

To definitively assign the proton and carbon signals and establish the bonding framework of this compound, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum connect protons that are scalar-coupled, typically those on adjacent carbon atoms (³J-coupling). This is crucial for tracing the connectivity of protons within individual aromatic rings of the structure.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly bonded to carbon atoms. Each cross-peak in an HMQC or HSQC spectrum links a specific proton signal to the signal of the carbon to which it is attached, allowing for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for establishing long-range connectivity. It shows correlations between protons and carbons that are separated by two or three bonds (²J and ³J couplings). HMBC is particularly powerful for identifying quaternary carbons by observing correlations from nearby protons. For instance, a proton at H-1 would be expected to show an HMBC correlation to the quaternary carbon C-16b, thus confirming their spatial relationship within the molecular framework.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a fundamental technique for probing the electronic structure of conjugated π-systems like this compound. The absorption of UV or visible light promotes electrons from occupied to unoccupied molecular orbitals, and the wavelengths at which these absorptions occur are indicative of the energy gaps between these orbitals.

The UV-Vis spectrum of this compound is expected to be complex, with multiple absorption bands corresponding to various π-π* electronic transitions. Large, highly conjugated aromatic systems typically exhibit strong absorptions at longer wavelengths (bathochromic shift) compared to smaller aromatic molecules. The spectrum can be characterized by its wavelength maxima (λmax) and the corresponding molar absorptivity (ε), which is a measure of the probability of the electronic transition.

Table 2: Representative UV-Vis Absorption Data for this compound in a Non-polar Solvent (Note: These values are illustrative and based on the known spectra of other large polycyclic aromatic hydrocarbons.)

Wavelength Maxima (λmax, nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)Transition Type
~ 450-50020,000 - 40,000S₀ → S₁ (lowest energy)
~ 380-42080,000 - 120,000S₀ → S₂
~ 300-350150,000 - 250,000Higher energy π-π*

Solvatochromism refers to the change in the position, and sometimes intensity, of a substance's absorption bands when the polarity of the solvent is changed. For non-polar molecules like this compound, the solvatochromic shifts are generally small because the dipole moment of the molecule does not change significantly upon electronic excitation. However, subtle shifts can still be observed. In more polarizable solvents, there may be a slight red shift (bathochromic shift) of the absorption bands due to stabilizing dispersion interactions between the solvent and the excited state of the molecule. The extent of this shift can provide information about the change in the electronic distribution in the excited state.

Fluorescence Spectroscopy for Emission Characteristics

Many polycyclic aromatic hydrocarbons are highly fluorescent, and this compound is expected to be no exception. Fluorescence spectroscopy provides information about the electronic structure of the first excited singlet state (S₁) and the processes of de-excitation. After a molecule absorbs light and is promoted to an excited electronic state, it can relax to the ground state by emitting a photon. This emitted light is the fluorescence.

The fluorescence emission spectrum is typically a mirror image of the lowest energy absorption band (the S₀ → S₁ transition). The emission occurs at longer wavelengths (lower energy) than the absorption due to energy loss through vibrational relaxation in the excited state before fluorescence occurs (Stokes shift). The shape of the emission spectrum can provide information about the vibrational energy levels of the ground electronic state. The fluorescence quantum yield (the ratio of photons emitted to photons absorbed) and the fluorescence lifetime (the average time the molecule spends in the excited state) are important parameters that characterize the emission properties and can be influenced by the molecular structure and the environment. For large, rigid PAHs, high fluorescence quantum yields are often observed due to the slow rates of non-radiative decay processes.

Quantum Yield Determination and Lifetime Measurements

The photophysical properties of large, condensed PAHs are of significant interest for applications in organic electronics and photonics. Quantum yield (Φ) and fluorescence lifetime (τ) are critical parameters that define the efficiency and dynamics of light emission from these molecules.

Quantum Yield (Φ): The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. For large, rigid aromatic systems, high quantum yields are often observed. For instance, the highly luminescent nanographene, dibenzo[hi,st]ovalene (DBOV), which shares structural motifs with this compound, exhibits high fluorescence quantum yields ranging from 0.79 to 0.89 in solution acs.org. Another large PAH, perylene (B46583), is known for its high quantum yield of 0.94 in cyclohexane (B81311) omlc.org. In the solid state, the quantum yield of aromatic hydrocarbon crystals can be substantial, with values like 0.68 for pyrene (B120774) and 0.31 for α-perylene having been reported acs.org. It is anticipated that this compound, as a large, planar, and rigid aromatic system, would also possess a relatively high fluorescence quantum yield.

Lifetime Measurements (τ): The fluorescence lifetime represents the average time a molecule remains in its excited state before returning to the ground state via fluorescence. This parameter is sensitive to the molecular structure and its environment. For comparison, aggregated perylene diimide (PDI) species, which are large chromophores, have shown fluorescence lifetimes as high as 21.2 ns nih.govresearchgate.net. For single molecules of dibenzo[hi,st]ovalene derivatives, fluorescence decay rates can be retrieved from autocorrelation functions, which also allow for the determination of intersystem crossing rates acs.org. A variety of fluorescent dyes, including several PAHs, are used as lifetime standards, with lifetimes ranging from picoseconds to tens of nanoseconds nih.govescholarship.org.

Below is an interactive data table summarizing typical quantum yields and lifetimes for some large PAHs, which may serve as a reference for estimating the properties of this compound.

CompoundSolvent/StateQuantum Yield (Φ)Lifetime (τ) [ns]
Dibenzo[hi,st]ovaleneSolution0.79 - 0.89-
PeryleneCyclohexane0.94-
Pyrene (crystal)Solid State0.68-
α-Perylene (crystal)Solid State0.31-
Perylene Diimide Agg.Water:Methanolup to 0.20up to 21.2

Vibronic Progression in Emission Spectra

The emission spectra of large PAHs in the gas phase or in inert matrices at low temperatures often exhibit a well-resolved vibronic structure. This structure arises from the coupling of electronic transitions with the vibrational modes of the molecule wikipedia.org. The intensity distribution of these vibronic bands is governed by the Franck-Condon principle, which states that electronic transitions are most likely to occur without changes in the nuclear coordinates.

The vibronic progression provides detailed information about the vibrational frequencies in the ground electronic state and the geometry changes upon electronic excitation. Theoretical studies on protonated PAHs like naphthalene (B1677914) have shown that simulated vibronic spectra can accurately reproduce experimental observations, allowing for reliable assignment of spectral features diva-portal.org. For larger systems, the spectra can become more complex, but the analysis of vibronic progressions remains a powerful tool for understanding molecular structure and dynamics.

In the case of this compound, one would expect its low-temperature emission spectrum to display a series of sharp peaks corresponding to transitions from the lowest vibrational level of the first excited singlet state to various vibrational levels of the ground state. The spacing between these peaks would correspond to the energies of the ground-state vibrational modes that are coupled to the electronic transition.

Vibrational Spectroscopy: Raman and Infrared (IR) Spectrometry

Vibrational spectroscopy, encompassing both Raman and Infrared (IR) techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. These techniques are complementary, as the selection rules for a vibrational mode to be active differ.

Raman Spectroscopy: In Raman spectroscopy, the inelastic scattering of monochromatic light is measured. For a vibration to be Raman active, it must induce a change in the polarizability of the molecule. The Raman spectra of large PAHs are often characterized by a few prominent bands. Computational studies on large PAHs have shown that their simulated Raman spectra compare well with experimental data. These spectra are often dominated by bands in the 1300-1600 cm⁻¹ region, which are analogous to the D and G bands observed in disordered graphitic materials acs.orgresearchgate.net.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. For a vibration to be IR active, it must result in a change in the molecule's dipole moment. The IR spectra of PAHs are of significant interest, particularly in astrophysics, as these molecules are believed to be widespread in the interstellar medium aip.org. Theoretical studies that incorporate anharmonicity are crucial for accurately simulating the IR emission spectra of PAHs under interstellar conditions researchgate.netnasa.gov.

For this compound, one would expect the Raman spectrum to show strong bands related to the collective C-C stretching modes of the aromatic framework. The IR spectrum would be characterized by C-H stretching, bending, and other skeletal vibrations.

Spectroscopic TechniqueProbed Molecular PropertyTypical Spectral Region for PAHs
Raman SpectroscopyChange in polarizability1300-1600 cm⁻¹ (D and G bands)
Infrared SpectroscopyChange in dipole momentC-H stretching (~3000 cm⁻¹), skeletal modes

Mass Spectrometry (MS) for Precise Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique for determining the precise molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

For large PAHs, techniques like laser desorption/ionization time-of-flight (LDI-TOF) mass spectrometry are often employed, especially for compounds with low solubility acs.org. At low laser fluences, these techniques typically yield the molecular ion peak, providing an accurate determination of the molecular weight. At higher fluences, fragmentation occurs, and the resulting mass spectra reveal patterns that can be used to deduce the structure of the parent molecule nih.gov.

Studies on the fragmentation of dibenzopyrene isomers (C₂₄H₁₄) have shown that despite structural differences, the resulting mass spectra can exhibit remarkable similarities researchgate.net. The fragmentation of PAHs often involves the loss of hydrogen atoms or C₂H₂ units, and under more energetic conditions, can lead to the formation of pure carbon clusters researchgate.netresearchgate.net. The fragmentation behavior of this compound would be expected to follow similar pathways, with the molecular ion being the base peak under soft ionization conditions.

Advanced X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For large, planar PAHs, this technique provides crucial information on molecular geometry, bond lengths, bond angles, and intermolecular packing in the crystal lattice.

The crystal structures of several large planar PAHs, such as hexabenzo[bc,ef,hi,kl,no,qr]coronene, have been determined, revealing how these molecules pack in the solid state acs.orgresearchgate.net. These studies are essential for understanding the relationship between molecular structure and the electronic properties of the bulk material. The planarity and extended π-system of molecules like this compound would likely lead to strong π-π stacking interactions, resulting in a columnar or herringbone packing motif in the solid state. Such structural information is vital for the design of organic electronic devices.

Surface-Sensitive Spectroscopies (e.g., Scanning Tunneling Microscopy, STM) for Self-Assembled Structures

Scanning Tunneling Microscopy (STM) is a powerful surface-sensitive technique that allows for the visualization of molecular arrangements on conductive surfaces with atomic resolution. It is an indispensable tool for studying the self-assembly of organic molecules into ordered two-dimensional structures rsc.orgnih.gov.

The self-assembly of large PAHs on surfaces is driven by a delicate balance of intermolecular and molecule-substrate interactions. STM studies have provided detailed insights into the molecular packing and orientation within self-assembled monolayers nih.gov. For large, planar molecules, the interactions between the extended π-systems often lead to the formation of highly ordered domains.

While specific STM studies on this compound are not available, it is expected that this molecule would form well-ordered self-assembled monolayers on suitable substrates like graphite (B72142) (HOPG) or noble metal surfaces. STM imaging would reveal the packing arrangement and could potentially resolve the intramolecular structure, providing insights into its orientation and conformation on the surface.

Electronic and Optoelectronic Applications of Dibenzo Lm,yz Pyranthrene Based Materials

Dibenzo[lm,yz]pyranthrene as a Building Block for Organic Semiconductors

This compound serves as a foundational structure for the synthesis of advanced organic semiconductors. Its extended π-conjugated system is a key feature that allows for the delocalization of electrons, a prerequisite for charge transport. The parent compound, pyranthrene (B89552), is itself recognized as an organic semiconductor. chem960.com

A significant advancement in this area is the use of this compound to create more complex molecules, such as polycyclic aromatic dicarboximides (PADIs). acs.orgacs.org One notable example is N,N′-Bis(2,6-diisopropylphenyl)this compound-3,4:12,13-bis(dicarboximide). acs.orgacs.org The introduction of electron-withdrawing dicarboximide groups onto the this compound skeleton transforms the material into a potent n-type semiconductor. acs.org These PADIs are considered a valuable class of functional materials for organic electronics. acs.org

The synthesis of such derivatives is often achieved through sophisticated chemical reactions, including palladium-catalyzed annulation, which allows for the construction of these large, planar π-systems with a high degree of control. acs.orgacs.org The ability to chemically modify the core structure of this compound is crucial for tuning the electronic properties of the resulting semiconductors to suit specific applications. semanticscholar.org

Charge Carrier Mobility and Transport Mechanisms in this compound Films

The efficiency of organic electronic devices is fundamentally linked to the charge carrier mobility of the semiconductor material. While specific charge mobility values for this compound films are not extensively documented in the reviewed literature, the potential for efficient charge transport is inherent in its molecular structure and that of its derivatives.

Derivatives of structurally related "pseudo-rylene bisimides" are proposed to be promising materials for electron-accepting or ambipolar charge transport, meaning they can conduct both electrons and holes. rsc.org The planarity and extensive π-conjugation of the this compound core facilitate intermolecular π-π stacking in the solid state, which is a primary mechanism for charge transport in organic semiconductor films. The performance of devices like organic field-effect transistors (OFETs) is critically dependent on these intermolecular interactions, which create pathways for charge conduction. mpg.de

Furthermore, the introduction of nitrogen atoms into large polycyclic aromatic structures, a strategy employed in the broader field of organic semiconductors, has been shown to enable ambipolar charge transport in transistors. semanticscholar.org The dicarboximide derivatives of this compound, being nitrogen-containing, are thus expected to exhibit favorable charge transport characteristics. acs.orgacs.org

Photoconductive Properties and Their Technological Relevance

Photoconductivity, the increase in electrical conductivity upon exposure to light, is a key property for optoelectronic applications. Pyranthrene, the parent molecule of the this compound family, is known to be photoconductive. chem960.com This property stems from the ability of the molecule to absorb photons and generate mobile charge carriers.

The dicarboximide derivatives of this compound exhibit strong absorption in the visible and near-infrared regions of the electromagnetic spectrum. For instance, the parent this compound has an absorption maximum (λmax) at 575 nm. rsc.org The addition of dicarboximide groups can cause a significant red-shift in the absorption spectrum. A symmetric polycyclic aromatic hydrocarbon with dicarboximide groups, for example, shows an absorption maximum at 663 nm, an 88 nm shift to a longer wavelength compared to the parent compound without these groups. rsc.org

This strong light absorption, coupled with the generation of charge carriers, makes these materials highly relevant for applications in photodetectors and the active layers of solar cells. The ability to tune the absorption spectrum by modifying the chemical structure is a significant advantage for designing devices that are sensitive to specific wavelengths of light. acs.org

PropertyValue/DescriptionReference
Parent Compound Absorption This compound has a λmax at 575 nm. rsc.org
Derivative Absorption A symmetric PAH with dicarboximide groups has a λmax at 663 nm. rsc.org
Photoconductivity The parent compound, pyranthrene, is known to be photoconductive. chem960.com

Applications in Organic Light-Emitting Diodes (OLEDs) and Related Display Technologies

Organic light-emitting diodes are a cornerstone of modern display technology, and the development of new materials is crucial for improving their efficiency and stability. Polycyclic aromatic dicarboximides, including derivatives of this compound, are utilized as n-type semiconductor materials in OLEDs. acs.org

The broad class of polycyclic aromatic hydrocarbons is frequently listed in patents for OLED devices, underscoring their importance in this technology. google.com The tunability of the electronic and photophysical properties of this compound derivatives allows for the engineering of materials with specific emission colors and improved device performance.

Integration into Organic Photovoltaic (OPV) Devices

Organic photovoltaic devices offer a promising route to low-cost, flexible solar energy conversion. The performance of these devices relies on the properties of the electron donor and electron acceptor materials in the active layer. Derivatives of this compound, particularly the polycyclic aromatic dicarboximides, are prime candidates for use as n-type (electron-accepting) materials in OPVs. acs.org

The potential for these materials to function as electron acceptors is a key attribute for their use in bulk heterojunction solar cells. rsc.org The energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be tailored through chemical modification, allowing for the optimization of the energy level alignment with a suitable donor material to facilitate efficient charge separation at the donor-acceptor interface. acs.org

The broader family of rylene diimide-based n-type organic semiconductors has demonstrated significant success as electron acceptors in organic solar cells, achieving power conversion efficiencies greater than 11%. researchgate.net This success provides a strong precedent for the potential of this compound-based materials in high-performance OPV devices.

Exploration in Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors are fundamental components of organic integrated circuits, printable electronics, and sensors. The active component in an OFET is the semiconductor layer, and materials based on this compound have been explored for this purpose. The dicarboximide derivatives, in particular, are noted for their potential application in transistors. acs.orgacs.org

The performance of an OFET is characterized by its charge carrier mobility and on/off ratio. While specific device data for OFETs based on this compound is limited in the available literature, the structural features of these molecules are conducive to good transistor performance. The planar structure and potential for strong intermolecular π-π interactions are expected to facilitate efficient charge transport in the transistor channel. mpg.de

The development of nitrogen-containing heteroacenes for OFETs is an active area of research, with these materials often exhibiting enhanced stability and ambipolar charge transport. semanticscholar.orgresearchgate.net The synthesis of other dibenzo-fused heterocyclic compounds and their successful application in OFETs further supports the potential of the this compound system in this domain. beilstein-journals.org

Sensor Development Utilizing this compound’s Photophysical Properties

The unique photophysical properties of this compound and its derivatives, such as their strong and tunable absorption and fluorescence, make them attractive candidates for the development of chemical and biological sensors. acs.org Changes in the local environment of the molecule, such as the presence of an analyte, can lead to detectable changes in its absorption or emission spectrum.

For instance, the fluorescence of these compounds can be quenched or enhanced upon interaction with specific molecules, forming the basis of a sensing mechanism. While specific sensors based on this compound are not detailed in the reviewed literature, the principle has been demonstrated with other PAHs. For example, sensors have been developed for the detection of benzo[a]pyrene, another polycyclic aromatic hydrocarbon. chem960.com

The ability to synthesize a wide range of this compound derivatives with tailored photophysical properties opens up possibilities for creating highly selective and sensitive optical sensors for a variety of applications, including environmental monitoring and medical diagnostics. acs.org

Supramolecular Assemblies and Self Assembly of Dibenzo Lm,yz Pyranthrene Derivatives

Design Principles for Non-Covalent Interactions in Dibenzo[lm,yz]pyranthrene Systems

The design of this compound-based supramolecular systems hinges on the strategic manipulation of non-covalent interactions to direct the assembly of molecules into desired architectures. The primary forces at play include π-π stacking, van der Waals forces, and, with appropriate functionalization, hydrogen bonding and electrostatic interactions.

The dominant interaction driving the self-assembly of this compound is π-π stacking . The large, electron-rich surface of the aromatic core promotes strong attractive interactions between molecules, leading to the formation of columnar or layered structures. The strength and geometry of these π-π interactions can be modulated by introducing substituents onto the this compound core. Electron-donating or electron-withdrawing groups can alter the quadrupole moment of the aromatic system, thereby influencing the preferred stacking arrangement (e.g., co-facial, slipped-parallel).

Van der Waals forces , although weaker than π-π stacking on a per-atom basis, become significant due to the large surface area of this compound. The introduction of long alkyl or alkoxy chains as substituents can enhance these interactions and play a crucial role in the processing and solubility of the resulting materials. These flexible chains can interdigitate, providing additional stability to the supramolecular assembly and influencing the long-range order.

Hydrogen bonding can be incorporated as a highly directional and specific interaction to control the self-assembly process with greater precision. By functionalizing the this compound core with moieties capable of hydrogen bonding, such as amides, carboxylic acids, or ureas, it is possible to create intricate and robust supramolecular networks. These interactions can dictate the dimensionality and morphology of the resulting assemblies, leading to the formation of fibers, tapes, or sheets.

Electrostatic interactions , including dipole-dipole and ion-ion interactions, can also be harnessed. The introduction of polar functional groups or the formation of charge-transfer complexes with other molecules can introduce strong, long-range ordering effects that guide the self-assembly process.

Interaction TypeKey CharacteristicsRole in this compound Systems
π-π Stacking Strong, non-directional attraction between aromatic rings.Primary driving force for self-assembly, leading to columnar or layered structures.
Van der Waals Forces Weaker, short-range attractions.Enhanced by large molecular surface area and alkyl/alkoxy side chains, contributing to stability and processability.
Hydrogen Bonding Strong, directional, and specific.Introduced via functionalization to control dimensionality and morphology of assemblies.
Electrostatic Interactions Long-range forces based on charge distribution.Can be used to create ordered structures through dipole-dipole or ion-ion interactions.

Formation of π-π Stacking Assemblies and Supramolecular Polymers

The strong propensity of this compound derivatives to engage in π-π stacking interactions is the cornerstone for the formation of one-dimensional supramolecular polymers. In solution, under appropriate concentration and solvent conditions, individual molecules can stack in a head-to-tail fashion, forming extended columnar aggregates. The degree of polymerization and the stability of these supramolecular chains are dependent on the balance between the enthalpically favorable π-π interactions and the entropic cost of ordering.

The morphology of these π-π stacked assemblies can be tuned by modifying the peripheral substituents. For instance, bulky side groups can introduce steric hindrance, leading to a helical arrangement of the this compound cores. Conversely, long, flexible alkyl chains can promote the formation of well-ordered, liquid-crystalline phases where the columns are arranged in a hexagonal lattice.

The formation of these supramolecular polymers is often a cooperative process. Initial nucleation of a small aggregate is followed by a rapid elongation phase as more monomers add to the growing chain. This cooperative self-assembly can lead to the formation of long, uniform nanofibers with high aspect ratios.

Self-Assembly Behavior in Solution and at Solid-Liquid Interfaces

In solution, the self-assembly of this compound derivatives is highly sensitive to solvent polarity, concentration, and temperature. In good solvents that effectively solvate the aromatic core, the molecules tend to exist as monomers. As the solvent quality is reduced, for example, by adding a non-solvent, the intermolecular π-π interactions become more favorable, triggering aggregation and the formation of supramolecular assemblies. The kinetics of this process can influence the final morphology, with slow solvent evaporation often leading to more ordered structures.

At solid-liquid interfaces, the self-assembly behavior can be further controlled by the nature of the substrate. On atomically flat surfaces like highly oriented pyrolytic graphite (B72142) (HOPG) or single-crystal metals, this compound derivatives can form highly ordered two-dimensional (2D) monolayers. The molecules typically lie flat on the surface to maximize their interaction with the substrate. The arrangement of the molecules within the monolayer is governed by a combination of molecule-substrate and intermolecular interactions. Scanning tunneling microscopy (STM) is a powerful technique to visualize these 2D supramolecular structures with sub-molecular resolution.

The ability to control the self-assembly at interfaces is crucial for the fabrication of thin-film devices for applications in organic electronics.

Crystallographic and Diffraction Studies of Ordered Supramolecular Structures

Single-crystal X-ray diffraction is the most definitive method for elucidating the precise three-dimensional arrangement of molecules within a supramolecular assembly. For this compound derivatives that can be grown as single crystals of sufficient size and quality, this technique provides detailed information on bond lengths, bond angles, and intermolecular distances, including the exact geometry of π-π stacking interactions.

However, obtaining large single crystals of these extended aromatic systems can be challenging. Therefore, other diffraction and scattering techniques are often employed. X-ray diffraction (XRD) on powdered samples or thin films can provide information about the long-range order and the characteristic packing distances within the material. For example, the presence of sharp, low-angle reflections in the XRD pattern of a thin film can indicate the formation of a well-ordered lamellar or columnar structure.

Grazing-incidence X-ray scattering (GIXS) is particularly useful for probing the molecular orientation and packing in thin films at interfaces. By varying the incidence angle of the X-ray beam, it is possible to obtain depth-resolved structural information.

TechniqueInformation ObtainedApplicability to this compound Systems
Single-Crystal X-ray Diffraction Precise 3D molecular structure and intermolecular interactions.Ideal for well-defined crystalline samples, provides definitive structural data.
Powder X-ray Diffraction (XRD) Long-range order and characteristic packing distances.Useful for polycrystalline materials and thin films to identify crystalline phases.
Grazing-Incidence X-ray Scattering (GIXS) Molecular orientation and packing in thin films.Essential for characterizing the structure of self-assembled monolayers and thin films on substrates.
Scanning Tunneling Microscopy (STM) Sub-molecular resolution imaging of 2D assemblies at interfaces.Provides direct visualization of molecular arrangement on conductive surfaces.

Applications in Advanced Functional Materials via Self-Assembly

The ability to control the self-assembly of this compound derivatives into well-defined supramolecular structures opens up a wide range of possibilities for their application in advanced functional materials. The ordered arrangement of the π-systems is particularly advantageous for applications in organic electronics, where efficient charge transport is required.

Organic Field-Effect Transistors (OFETs): The columnar stacking of this compound derivatives provides a natural pathway for charge transport along the stacking axis. By aligning these columns between source and drain electrodes, high charge carrier mobilities can be achieved. The performance of OFETs based on these materials is highly dependent on the degree of molecular order and the orientation of the supramolecular assemblies.

Organic Photovoltaics (OPVs): In OPV devices, this compound derivatives can act as either electron donor or acceptor materials, depending on their electronic properties. The self-assembly into ordered structures can facilitate efficient exciton (B1674681) diffusion and charge separation at the donor-acceptor interface, which are crucial processes for photovoltaic energy conversion.

Nanosensors: The optical and electronic properties of this compound assemblies are sensitive to their local environment. The binding of analytes to the surface of the supramolecular structures can induce changes in their fluorescence or conductivity, providing a basis for the development of highly sensitive chemical and biological sensors.

Dibenzo Lm,yz Pyranthrene in Astrochemistry and Interstellar Medium Research

Dibenzo[lm,yz]pyranthrene as a Representative of Interstellar Polycyclic Aromatic Hydrocarbons (iPAHs)

The "PAH hypothesis" posits that a mixture of various PAHs is responsible for the unidentified infrared (UIR) emission bands, a set of prominent infrared spectral features observed in numerous celestial objects. These bands are thought to arise from the vibrational relaxation of UV-excited PAHs. Furthermore, ionized PAHs are leading candidates for the carriers of the diffuse interstellar bands (DIBs), a series of enigmatic absorption lines seen in the spectra of stars viewed through the interstellar medium. aanda.org By studying the specific properties of molecules like this compound, astronomers and chemists can model the expected spectroscopic signatures of iPAHs and compare them to observational data. aanda.orgastrochem.org

Spectroscopic Identification of this compound and Analogs in Astrophysical Environments

The definitive identification of any single, specific PAH in the interstellar medium remains a formidable challenge. This is due to the vast number of different PAH species likely present, each with its own unique spectral signature, leading to a blending of features that is difficult to deconvolve. However, laboratory-based spectroscopic studies of this compound and its analogs provide the foundational data necessary for astronomical searches.

Researchers have conducted experiments to measure the absorption and emission spectra of this compound in its neutral and ionized states, often isolated in inert gas matrices to simulate interstellar conditions. These laboratory spectra can then be compared to astronomical observations. While a one-to-one match for this compound has not yet been unequivocally confirmed, the data from such studies are essential for constraining the types and sizes of PAHs that could be responsible for the observed DIBs. For instance, studies have shown that large pericondensed PAHs, a class to which this compound belongs, are expected to exhibit strong absorptions in the visible and near-infrared regions of the spectrum, consistent with the wavelengths of many DIBs. aanda.org

Table 1: Spectroscopic Data of a Related PAH, Dibenzo[de,yz]hexacene

PropertyValue
Molecular FormulaC32H18
Wavelength 1 (Å)4491.9
Wavelength 2 (Å)9439.9
Wavelength 3 (Å)10385.2
Wavelength 4 (Å)3560.2
Wavelength 5 (Å)4673.7
Wavelength 6 (Å)4735.2

This table presents laboratory-measured absorption wavelengths for dibenzo[de,yz]hexacene, a PAH structurally related to this compound, illustrating the type of spectroscopic data used in astrochemistry. aanda.orgastrochem.org

Photophysical and Chemical Stability of this compound under Interstellar Conditions

The survival of any molecule in the ISM is contingent on its ability to withstand the harsh radiation fields. This compound is a highly stable molecule due to its large size and pericondensed structure. This arrangement of fused rings allows for the efficient dissipation of absorbed UV photon energy through non-destructive pathways, such as vibrational relaxation and recurrent fluorescence, rather than through dissociation.

This high photostability is a key factor in its proposed role as a significant component of the iPAH population. Theoretical and experimental studies have investigated the ionization potentials, electron affinities, and dissociation energies of large PAHs like this compound. These parameters are critical for modeling the charge state and chemical behavior of these molecules in different interstellar environments, from diffuse clouds to the denser regions of star formation. The charge state of a PAH, whether it is neutral, cationic (positively charged), or anionic (negatively charged), significantly influences its spectroscopic properties and its reactivity with other interstellar species. astrochem.org

Implications for Cosmic Dust Composition and Planet Formation Theories

PAHs are considered to be a crucial link between small gas-phase molecules and larger solid-state particles, such as cosmic dust grains. It is hypothesized that in the dense, cold environments of molecular clouds, PAHs can accrete onto dust grains, forming icy mantles. These PAH-coated dust grains are the fundamental building blocks for the formation of planetesimals and, ultimately, planets.

Laboratory Simulations of Space Environments on this compound

To bridge the gap between theoretical models and astronomical observations, laboratory simulations of space environments are indispensable. In these experiments, molecules like this compound are subjected to conditions that mimic those found in the ISM, including cryogenic temperatures, high vacuum, and irradiation with UV photons and energetic particles.

These simulations allow researchers to study the photophysical and chemical evolution of this compound in a controlled setting. For example, by irradiating thin films of this compound ice at low temperatures, scientists can investigate the formation of more complex organic molecules and refractory residues. These experiments provide valuable data on reaction rates, product yields, and the spectroscopic changes that occur as the molecule is processed by interstellar radiation. The results of these laboratory studies are then used to refine astrochemical models and to guide the interpretation of observational data from telescopes.

Future Directions and Emerging Research Avenues for Dibenzo Lm,yz Pyranthrene Chemistry

Rational Design of Novel Dibenzo[lm,yz]pyranthrene Architectures for Enhanced Performance

The rational design of new molecular architectures based on the this compound core is a primary avenue for future research. This involves strategically modifying the parent structure to enhance specific properties, such as light absorption, charge carrier mobility, and solubility. A key motivation in this area is the development of new acceptor molecules for organic photovoltaic devices that can overcome the limitations of traditional fullerene acceptors, such as their limited synthetic flexibility and poor absorption in the solar spectrum range. chemsrc.com

A prominent example of rational design is the synthesis of N,N′-Bis(2,6-diisopropylphenyl)this compound-3,4:12,13-bis(dicarboximide). acs.org The introduction of electron-withdrawing dicarboximide groups to the pyranthrene (B89552) core dramatically alters the electronic properties of the molecule. This functionalization leads to a significant bathochromic (red) shift in the material's light absorption.

Table 1: Comparison of Absorption Maxima for this compound and its Dicarboximide Derivative

CompoundAbsorption Maximum (λmax)Effect of Functionalization
This compound575 nmBaseline
N,N′-Bis(2,6-diisopropylphenyl)this compound-3,4:12,13-bis(dicarboximide)663 nm88 nm red shift

This table illustrates the significant impact of dicarboximide functionalization on the optical properties of the this compound core.

This targeted modification demonstrates a clear structure-property relationship: the attachment of imide groups enhances light absorption in the visible region, a crucial feature for materials used in organic electronics. acs.org Future design strategies will likely focus on creating a broader library of derivatives with varied substituents to fine-tune the frontier molecular orbital energy levels (HOMO and LUMO) for specific applications. chemsrc.com

Advanced Functionalization Strategies for Tunable Properties

The development of advanced synthetic methods is crucial for unlocking the full potential of the this compound scaffold. A highly effective and versatile method that has emerged is a convergent synthetic strategy based on a palladium-catalyzed annulation reaction. acs.org This approach allows for the construction of complex polycyclic aromatic dicarboximides (PADIs) from more readily available precursors like naphthalene (B1677914) dicarboximide and various aromatic substrates. acs.org

The reaction proceeds through a cascade of Suzuki–Miyaura cross-coupling and direct C–H arylation. acs.org Optimization of reaction parameters—such as the choice of ligand, solvent, and base—has been critical to achieving high yields. acs.org For instance, using 1-chloronaphthalene (B1664548) as a solvent has been shown to significantly improve the yields of the desired annulated products. acs.org

This strategy is powerful because it is not limited to simple hydrocarbon additions. It has been successfully applied to:

A broad range of substrates , including planar carbo- and heterocyclic aromatic boronic esters. acs.org

The creation of curved, bowl-shaped PAHs , by using appropriate curved aromatic scaffolds. acs.org

Two-fold annulation reactions , leading to the synthesis of polycyclic aromatic bis(dicarboximides). acs.org

Future research will likely expand this synthetic toolbox, exploring new catalysts and reaction conditions to attach an even wider array of functional groups. This will enable the precise tuning of properties such as fluorescence quantum yields, emission wavelengths, and redox potentials for applications ranging from high-grade fluorescent dyes to components in organic electronic devices. acs.org

Integration into Hybrid Organic-Inorganic Composite Materials

The integration of this compound and its derivatives into hybrid organic-inorganic composite materials is a largely unexplored but highly promising research frontier. Such composites can synergistically combine the unique electronic and optical properties of the PAH with the stability, processability, and structural diversity of inorganic materials.

Currently, specific examples of this compound-based hybrid materials are not widely reported in the literature, indicating a significant opportunity for innovation. Future research in this area could pursue several exciting directions:

Functionalized Nanoparticle Systems: this compound derivatives could be grafted onto the surface of inorganic nanoparticles (e.g., silica (B1680970), titania, or quantum dots). This would impart the photophysical properties of the PAH onto the nanoparticle system, creating novel materials for sensing, photocatalysis, or bio-imaging.

Sol-Gel Materials: Incorporating functionalized this compound precursors into a sol-gel process could lead to the formation of rigid silica or organosilicate glasses doped with these chromophores. Such materials could be used for solid-state lighting or as optical filters.

Metal-Organic Frameworks (MOFs): Designing this compound-based ligands for the construction of MOFs could result in materials with high porosity and ordered, crystalline structures. These hybrids could have applications in gas storage, separation, and heterogeneous catalysis.

Developing the chemistry to covalently link the this compound core to inorganic building blocks will be the key challenge in this area.

Computational Chemistry-Driven Discovery and Predictive Synthesis

As the complexity of this compound architectures increases, computational chemistry is becoming an indispensable tool for guiding synthetic efforts and predicting material properties. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful methods for modeling the electronic structure and optical behavior of these large PAHs. acs.org

Computational studies can provide critical insights into:

Molecular Geometries: Predicting the planarity or curvature of new derivatives.

Electronic Properties: Calculating HOMO and LUMO energy levels, which are essential for designing materials for organic electronics. acs.org

Optical Spectra: Simulating UV-vis absorption and emission spectra, allowing for the pre-screening of candidates with desired optical properties. acs.org

Reaction Mechanisms: Investigating the pathways of synthetic reactions, such as the palladium-catalyzed annulation, to optimize conditions and predict outcomes. acs.org

For instance, TD-DFT calculations have been used to successfully model the absorption spectra and transition dipole moments of related pseudo-rylene bisimides, with results showing good agreement with experimental data. acs.org This predictive power saves significant time and resources in the lab by prioritizing the synthesis of the most promising candidates. Future research will likely see a tighter integration of computational modeling and experimental synthesis, creating a feedback loop where theoretical predictions guide laboratory work, and experimental results refine the computational models.

Emerging Applications in Quantum Technologies and Niche Areas

The unique electronic structure of large, atomically precise PAHs like this compound positions them as intriguing candidates for emerging applications in quantum technologies. Due to the effects of quantum confinement, large PAHs can be considered as molecular-scale graphene quantum dots (GQDs). rsc.org This perspective opens up possibilities for their use in next-generation semiconductor applications where a finite, well-defined band gap is essential. rsc.org

Another niche area of exploration is in molecular electronics, which seeks to use single molecules as active electronic components. The conductance of a single molecule is highly dependent on its structure and the presence of quantum interference effects. While not yet studied for this compound itself, research on related molecules like dibenzopentalenes has shown that the connectivity of the molecule to electrodes dramatically influences its conductance due to destructive quantum interference. The rigid and highly conjugated framework of this compound provides a perfect platform to study these fundamental quantum phenomena.

Future research directions in these emerging areas could include:

Spintronics: Investigating the spin properties of radical ion states of this compound for potential use in molecular spintronic devices.

Quantum Information Science: Exploring the potential of functionalized this compound derivatives as molecular qubits, where quantum information is encoded in the electronic or spin states of the molecule.

Table 2: Summary of Future Research Directions

Research AreaKey ObjectivePotential Impact
Rational Design Create novel architectures with enhanced electronic and optical properties.Development of advanced materials for organic photovoltaics and electronics.
Advanced Functionalization Develop versatile synthetic methods to tune molecular properties precisely.Access to a wide range of functional materials for applications like fluorescent dyes and sensors.
Hybrid Materials Integrate this compound into organic-inorganic composites.Creation of multifunctional materials for catalysis, sensing, and optics.
Computational Chemistry Use predictive modeling to guide the discovery of new derivatives.Accelerated design and synthesis of materials with targeted functionalities.
Quantum Technologies Explore the quantum mechanical properties of single molecules.Potential breakthroughs in molecular electronics, spintronics, and quantum computing.

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for Dibenzo[lm,yz]pyranthrene, and what challenges arise during purification?

  • Methodological Answer :

  • Synthesis typically follows multi-step aromatic annulation, as described in early studies using Scholl oxidation or Friedel-Crafts alkylation. For example, Clar and Kuehn (1956) utilized high-temperature cyclization of polyaromatic precursors under inert atmospheres .
  • Purification challenges include isolating the target compound from isomers (e.g., dibenzo[a,i]pyrene) due to similar solubility. Gradient sublimation or HPLC with phenyl-modified stationary phases is recommended for separation .

Q. How is the molecular structure of this compound validated experimentally?

  • Methodological Answer :

  • Combine high-resolution mass spectrometry (HRMS) to confirm molecular weight (450.54 g/mol) and NMR (¹H/¹³C) to resolve aromatic proton environments. For instance, ¹H NMR typically shows downfield shifts (>8.5 ppm) for bay-region protons .
  • X-ray crystallography is limited due to poor crystallinity; alternative methods like Raman spectroscopy correlate vibrational modes with planar polycyclic frameworks .

Q. What solvent systems are optimal for solubility and stability studies of this compound?

  • Methodological Answer :

  • Use non-polar solvents (toluene, hexane) for baseline solubility assessments. Polar aprotic solvents (DMSO, THF) may induce aggregation, altering fluorescence properties .
  • Stability tests require inert storage (argon atmosphere, -20°C) to prevent oxidation, as extended conjugation increases reactivity with O₂ .

Advanced Research Questions

Q. How does solvent polarity influence the fluorescence behavior of this compound, and what mechanisms explain observed anomalies?

  • Methodological Answer :

  • Conduct fluorescence emission spectra in solvents of varying polarity (e.g., cyclohexane vs. acetone). Evidence shows selective enhancement of Band I emission in polar solvents due to dipole relaxation effects .
  • Resolve contradictions (e.g., intensity vs. polarity) by correlating with Kamlet-Taft solvent parameters and computational TD-DFT models to identify charge-transfer transitions .

Q. What strategies address discrepancies between experimental and computational data for this compound’s electronic properties?

  • Methodological Answer :

  • Re-evaluate computational basis sets (e.g., B3LYP/6-311+G(d,p)) to account for dispersion forces in extended π-systems. Compare HOMO-LUMO gaps with UV-Vis absorption edges (e.g., ~350-400 nm) .
  • Validate using doped matrix techniques (e.g., low-temperature Shpol’skii spectroscopy) to minimize environmental noise .

Q. How can researchers design experiments to study the environmental persistence of this compound in particulate matter?

  • Methodological Answer :

  • Simulate atmospheric degradation using flow reactors with UV/ozone exposure. Quantify degradation products via GC-MS and compare with EPA PAH databases (e.g., dibenzo[a,h]anthracene as a reference) .
  • Apply isotope dilution (e.g., deuterated analogs like dibenzo[a,i]pyrene-d₁₄) for precise recovery calculations in complex matrices .

Q. What advanced techniques resolve structural ambiguities in this compound derivatives?

  • Methodological Answer :

  • Use 2D NMR (COSY, NOESY) to differentiate peri- versus bay-region substituents. For example, NOE correlations distinguish between overlapping proton signals in fused-ring systems .
  • Pair with high-resolution tandem MS (MS/MS) to fragment ions and confirm substitution patterns (e.g., loss of CO or CH₃ groups) .

Data Contradiction Analysis

Q. Why do some studies report conflicting fluorescence quantum yields for this compound?

  • Methodological Answer :

  • Discrepancies may arise from impurities (e.g., tetrabenzo[def,lm,grs,yz]pyranthrene) or solvent hydration. Implement HPLC-fluorescence coupling with >99.5% purity standards to isolate target signals .
  • Standardize excitation wavelengths (e.g., 365 nm) and integrate intensity using calibrated photomultiplier tubes .

Q. How should researchers interpret variability in reported melting points and thermal stability?

  • Methodological Answer :

  • Variability stems from polymorphic forms or decomposition during heating. Use differential scanning calorimetry (DSC) under nitrogen to detect phase transitions and decomposition thresholds (>300°C) .
  • Cross-reference with thermogravimetric analysis (TGA) to distinguish sublimation from chemical degradation .

Methodological Frameworks

  • Experimental Design : Apply PICO framework to define populations (PAH analogs), interventions (synthesis/purification), comparisons (solvent effects), and outcomes (fluorescence efficiency) .
  • Ethical & Feasibility Checks : Use FINER criteria to ensure novelty (e.g., unexplored solvent-probe interactions) and relevance (environmental carcinogenicity studies) .

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Reactant of Route 1
Dibenzo[lm,yz]pyranthrene
Reactant of Route 2
Dibenzo[lm,yz]pyranthrene

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